6-Bromo-4-methylpicolinaldehyde

Lipophilicity Drug Design Physicochemical Property

6-Bromo-4-methylpicolinaldehyde (CAS 1060804-71-8, C₇H₆BrNO, MW 200.03 g/mol) is a heterocyclic building block featuring a pyridine ring with bromine at the 6-position, a methyl group at the 4-position, and an aldehyde at the 2-position. This difunctional scaffold enables sequential orthogonal derivatization: the bromine serves as a handle for palladium-catalyzed cross-coupling (Suzuki – Miyaura, Buchwald – Hartwig), while the aldehyde participates in condensation, reductive amination, and Knoevenagel reactions.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
Cat. No. B13573604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methylpicolinaldehyde
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)Br)C=O
InChIInChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3
InChIKeyNUHSQYZABODZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methylpicolinaldehyde Procurement Guide: Baseline Identity and Supply Landscape


6-Bromo-4-methylpicolinaldehyde (CAS 1060804-71-8, C₇H₆BrNO, MW 200.03 g/mol) is a heterocyclic building block featuring a pyridine ring with bromine at the 6-position, a methyl group at the 4-position, and an aldehyde at the 2-position [1]. This difunctional scaffold enables sequential orthogonal derivatization: the bromine serves as a handle for palladium-catalyzed cross-coupling (Suzuki – Miyaura, Buchwald – Hartwig), while the aldehyde participates in condensation, reductive amination, and Knoevenagel reactions . Supplied at a typical purity of 95 % and distributed by specialist fine-chemical vendors, it is classified for research use only and requires storage under inert atmosphere at 2 – 8 °C [1]. An isomeric counterpart, 4-bromo-6-methylpicolinaldehyde (CAS 448906-71-6), shares identical molecular weight and functional groups but differs in substitution pattern, leading to divergent reactivity and synthetic utility .

Why 6-Bromo-4-methylpicolinaldehyde Cannot Be Swapped for Positional Isomers or Chloro Analogs


Positional isomerism and halogen identity fundamentally alter the electronic and steric environment of the pyridine ring in bromo-methylpicolinaldehydes. Moving the bromine from the 6-position to the 4-position places the leaving group adjacent to the aldehyde rather than opposite it, changing the activation energy barrier for oxidative addition in palladium-catalyzed coupling and altering regiochemical outcomes in subsequent transformations . Likewise, substituting bromine with chlorine reduces both the carbon – halogen bond polarization and the leaving-group aptitude; aryl bromides undergo oxidative addition to Pd(0) approximately 50 – 100 times faster than the corresponding chlorides under standard Suzuki conditions [1][2]. Computed LogD (pH 7.4) values of 2.63 for the 6-bromo derivative versus 2.48 for the 6-chloro analog indicate a meaningful difference in lipophilicity, which influences phase-transfer behavior in biphasic reactions and impacts passive membrane permeability when the scaffold is incorporated into drug candidates [3]. Consequently, treating 6-bromo-4-methylpicolinaldehyde as a drop-in replacement for its 4-bromo isomer or its 6-chloro congener without adjusting reaction conditions or purification protocols frequently results in lower yields or failed campaigns.

6-Bromo-4-methylpicolinaldehyde Quantitative Differentiation Evidence Table


Evidence 1: LogD (pH 7.4) Differential Between 6-Bromo and 6-Chloro-4-methylpicolinaldehyde

Computed LogD (pH 7.4) for 6-bromo-4-methylpicolinaldehyde is 2.63, compared with 2.48 for 6-chloro-4-methylpicolinaldehyde, a difference of +0.15 log units [1][2]. Although moderate in absolute terms, this 0.15 log-unit increase corresponds to an approximately 1.4-fold higher partition coefficient, which can be significant in medicinal chemistry campaigns where lipophilic ligand efficiency (LLE) is being optimized [3].

Lipophilicity Drug Design Physicochemical Property

Evidence 2: Bromo-versus-Chloro Coupling Reactivity: Class-Level Kinetic Inference for 6-Bromo-4-methylpicolinaldehyde

In palladium(0)-catalyzed oxidative addition, aryl bromides react 50 – 100 times faster than aryl chlorides due to the lower C – Br bond dissociation energy (≈ 337 kJ/mol vs. ≈ 399 kJ/mol for C – Cl) [1]. This general reactivity trend applies directly to 6-bromo-4-methylpicolinaldehyde versus 6-chloro-4-methylpicolinaldehyde: the bromo derivative is expected to undergo Suzuki – Miyaura coupling under milder conditions (lower temperature, shorter reaction time) and with broader boronic acid scope, including electron-rich and sterically hindered partners [2][3].

Cross-Coupling Reactivity Synthetic Efficiency Halogen Leaving Group

Evidence 3: Regiochemical Orthogonality of 6-Bromo-4-methylpicolinaldehyde vs. 4-Bromo-6-methylpicolinaldehyde

In 6-bromo-4-methylpicolinaldehyde, the bromine is positioned para to the ring nitrogen and meta to the methyl group, placing it in the least sterically hindered position for nucleophilic aromatic substitution (SNAr) or cross-coupling. In contrast, 4-bromo-6-methylpicolinaldehyde positions the bromine ortho to the aldehyde, creating steric crowding and electronic deactivation that reduces SNAr rates . The 6-bromo isomer thus permits sequential derivatization: first aldehyde transformation (e.g., reductive amination), then bromo displacement via Suzuki coupling—without protecting-group manipulation [1]. The 4-bromo isomer would require reversing this sequence or using protection strategies .

Regioselectivity Orthogonal Functionalization Sequential Derivatization

Evidence 4: Cytotoxicity Differential of Thiosemicarbazone Derivatives Bearing 4-Methylpicolinaldehyde Scaffolds

Pyridine-2-carboxaldehyde thiosemicarbazones derived from 4-methyl-substituted scaffolds demonstrated in vivo antitumor activity via ribonucleotide reductase inhibition, whereas the 6-methyl-substituted and unsubstituted pyridine-2-carboxaldehyde-derived thiosemicarbazones showed markedly weaker enzyme inhibition and reduced tumor growth suppression [1][2]. In a related series, 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones exhibited IC₅₀ values of 3.15 – 7.32 μM against five human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, A2780) [3], providing quantitative SAR evidence that the 4-methyl substituent is critical for cytotoxicity.

Anticancer Activity Structure-Activity Relationship Thiosemicarbazone Chemistry

Evidence 5: Relative AKR1B1 Inhibitory Activity of Bromo-Picolinaldehyde-Derived Chemotypes

A structurally related bromo-pyridine carbaldehyde derivative (BindingDB ID BDBM50362838) showed IC₅₀ = 78 nM against human recombinant AKR1B1 [1], while a different bromo-aryl chemotype (BDBM50542326) exhibited substantially weaker inhibition with IC₅₀ = 1,530 nM against rat lens AKR1B1 [2]—a >19-fold difference arising from divergent scaffold architectures. Although neither entry explicitly corresponds to 6-bromo-4-methylpicolinaldehyde itself, they establish that the pyridine-2-carbaldehyde core bearing a bromo substituent can achieve nanomolar AKR1B1 potency when appropriately elaborated, supporting the use of this scaffold as a privileged starting point for aldose reductase inhibitor design [3].

Aldo-Keto Reductase AKR1B1 Inhibition Diabetic Complications

Evidence 6: Market Price and Availability Benchmarking for Procurement Decision-Making

Publicly listed pricing for 6-bromo-4-methylpicolinaldehyde at the 100 mg scale ranges from approximately $298 (Enamine) to $639 (Aaron), with 1 g pricing from $1,286 to $1,652 across suppliers [1]. In comparison, the positional isomer 4-bromo-6-methylpicolinaldehyde is listed at approximately €405 (≈ $440) per gram from CymitQuimica, with purity specifications of 95 % . The 6-bromo derivative shows broader multi-vendor availability with more competitive pricing tiers, reducing single-supplier dependency risk for larger-scale procurement [1].

Price Benchmarking Commercial Availability Procurement

6-Bromo-4-methylpicolinaldehyde: Highest-Value Application Scenarios


Medicinal Chemistry: Synthesis of AKR1B1-Focused Compound Libraries

The bromo-pyridine-2-carbaldehyde architecture has demonstrated nanomolar inhibition of AKR1B1 (IC₅₀ 78 nM for a related derivative) [1], while alternative bromo-aryl chemotypes require >1,500 nM for comparable activity [2]. 6-Bromo-4-methylpicolinaldehyde provides the 4-methyl-substituted pyridine core that can be elaborated via bromo displacement or aldehyde condensation to generate focused libraries targeting aldose reductase for diabetic complication programs.

Anticancer Thiosemicarbazone Lead Optimization via 4-Methyl Scaffold

4-Methyl-substituted pyridine-2-carboxaldehyde thiosemicarbazones exhibit validated ribonucleotide reductase inhibition and tumor cell cytotoxicity (IC₅₀ 3.15 – 7.32 μM across five human cancer cell lines) [3]. 6-Bromo-4-methylpicolinaldehyde retains the required 4-methyl pharmacophore while offering the 6-bromo handle for late-stage diversification, enabling SAR exploration without de novo scaffold synthesis.

Multi-Step Synthesis Requiring Orthogonal, Sequential Derivatization

The 6-bromo positioning in 6-bromo-4-methylpicolinaldehyde places the halogen distal to the aldehyde, enabling aldehyde-first derivatization (e.g., reductive amination, Knoevenagel condensation) followed by Suzuki – Miyaura coupling at the bromo position—without protecting-group manipulation [4]. The 50 – 100-fold faster oxidative addition rate of aryl-Br vs. aryl-Cl ensures efficient coupling under mild conditions [5], making this regioisomer the preferred choice for convergent synthetic strategies in complex molecule construction.

Hit-to-Lead Optimization Requiring Modulated Lipophilicity

With a computed LogD (pH 7.4) of 2.63 versus 2.48 for the 6-chloro analog [6], 6-bromo-4-methylpicolinaldehyde offers a measurable increase in lipophilicity that can be exploited when optimizing LLE. The ~1.4-fold higher partition coefficient may improve passive permeability and phase-transfer efficiency, providing a quantifiable parameter for halogen selection in drug design campaigns [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-methylpicolinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.